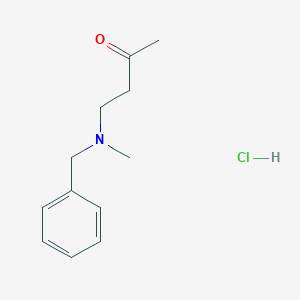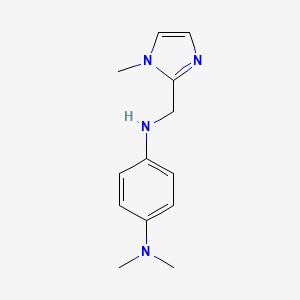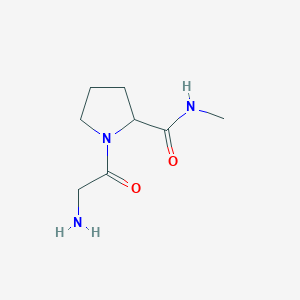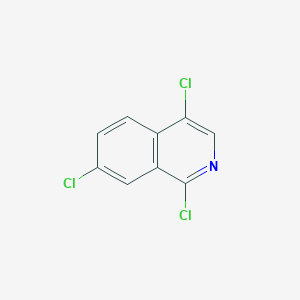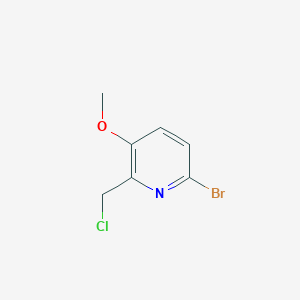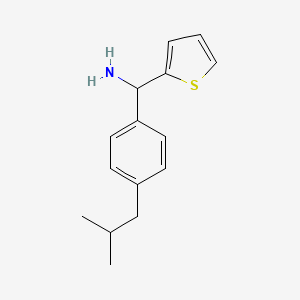
(4-Isobutylphenyl)(thien-2-yl)methylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutylphenyl)(thien-2-yl)methylamine typically involves the reaction of 4-isobutylbenzyl chloride with thien-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
(4-Isobutylphenyl)(thien-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and phenyl rings.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine products depending on the nucleophile used.
科学研究应用
(4-Isobutylphenyl)(thien-2-yl)methylamine is primarily used in biochemical and proteomics research It serves as a biochemical tool for studying protein interactions and functions
作用机制
The exact mechanism of action for (4-Isobutylphenyl)(thien-2-yl)methylamine is not well-defined in the literature. as a biochemical tool, it likely interacts with specific proteins or enzymes, affecting their activity and function. The molecular targets and pathways involved would depend on the specific context of its use in research.
相似化合物的比较
Similar Compounds
(4-Isobutylphenyl)methylamine: Lacks the thienyl group, making it less versatile in certain biochemical applications.
(Thien-2-yl)methylamine: Lacks the isobutylphenyl group, which may affect its binding affinity and specificity in biochemical assays.
Uniqueness
(4-Isobutylphenyl)(thien-2-yl)methylamine is unique due to the presence of both the isobutylphenyl and thienyl groups, which may confer specific binding properties and reactivity that are advantageous in proteomics research .
属性
分子式 |
C15H19NS |
|---|---|
分子量 |
245.4 g/mol |
IUPAC 名称 |
[4-(2-methylpropyl)phenyl]-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C15H19NS/c1-11(2)10-12-5-7-13(8-6-12)15(16)14-4-3-9-17-14/h3-9,11,15H,10,16H2,1-2H3 |
InChI 键 |
QDEDRANLVGQQSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=CC=C(C=C1)C(C2=CC=CS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



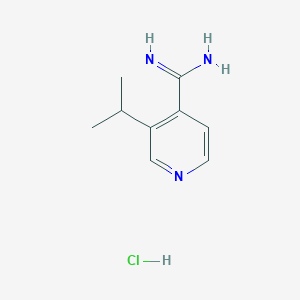
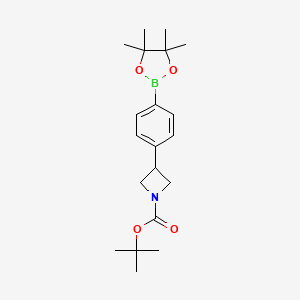
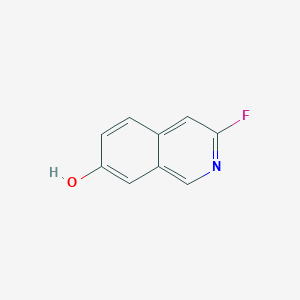
![[(2-Chlorophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13655228.png)

![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)

![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)
